molecular formula C15H17NO3S B123703 N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide CAS No. 149118-66-1

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide

Cat. No. B123703
M. Wt: 291.4 g/mol
InChI Key: VOZSTWKINVCUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide, also known as CBX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CBX belongs to the class of benzothiophene derivatives, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism Of Action

The mechanism of action of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to bind to the active site of HDACs and COX-2, thereby preventing their activity. This, in turn, leads to the modulation of gene expression and the production of inflammatory mediators, which can have therapeutic benefits in various diseases.

Biochemical And Physiological Effects

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, depending on the disease model and the target protein. For instance, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is also highly selective for its target proteins, which can minimize off-target effects. However, one limitation of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide. One area of interest is the development of N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Several studies have reported promising results with N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide in preclinical models, and further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is the identification of new targets for N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide, which can expand its potential applications in drug discovery and development. Overall, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide represents a promising tool compound for the development of new therapies for various diseases.

Synthesis Methods

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzoic acid with cyclohexylamine, followed by the cyclization of the resulting intermediate with phosgene. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in drug discovery and development. Several studies have reported its ability to inhibit the activity of various enzymes and proteins that are involved in disease processes, such as cancer and inflammation. For instance, N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer cells. N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

properties

CAS RN

149118-66-1

Product Name

N-Cyclohexyl-1,1-dioxo-1H-1-benzothiophene-2-carboxamide

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-1,1-dioxo-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H17NO3S/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20(14,18)19/h4-6,9-10,12H,1-3,7-8H2,(H,16,17)

InChI Key

VOZSTWKINVCUQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O

Other CAS RN

149118-66-1

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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